3-(2,3,4,5,6-Pentadeuteriophenoxy)benzaldehyde 3-(2,3,4,5,6-Pentadeuteriophenoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1330277-43-4
VCID: VC0142666
InChI: InChI=1S/C13H10O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-10H/i1D,2D,3D,6D,7D
SMILES: C1=CC=C(C=C1)OC2=CC=CC(=C2)C=O
Molecular Formula: C13H10O2
Molecular Weight: 203.25 g/mol

3-(2,3,4,5,6-Pentadeuteriophenoxy)benzaldehyde

CAS No.: 1330277-43-4

Reference Standards

VCID: VC0142666

Molecular Formula: C13H10O2

Molecular Weight: 203.25 g/mol

3-(2,3,4,5,6-Pentadeuteriophenoxy)benzaldehyde - 1330277-43-4

CAS No. 1330277-43-4
Product Name 3-(2,3,4,5,6-Pentadeuteriophenoxy)benzaldehyde
Molecular Formula C13H10O2
Molecular Weight 203.25 g/mol
IUPAC Name 3-(2,3,4,5,6-pentadeuteriophenoxy)benzaldehyde
Standard InChI InChI=1S/C13H10O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-10H/i1D,2D,3D,6D,7D
Standard InChIKey MRLGCTNJRREZHZ-FSTBWYLISA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C=O)[2H])[2H]
SMILES C1=CC=C(C=C1)OC2=CC=CC(=C2)C=O
Canonical SMILES C1=CC=C(C=C1)OC2=CC=CC(=C2)C=O
Synonyms m-(Phenyloxy)benzaldehyde-d5; m-Phenoxybenzaldehyde-d5; 5-Phenoxybenzaldehyde-d5;
PubChem Compound 12547539
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator